3-Nitrothieno[2,3-c]pyridine
Overview
Description
3-Nitrothieno[2,3-c]pyridine is a heterocyclic compound that combines the structural features of both thieno and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals .
Mechanism of Action
Target of Action
3-Nitrothieno[2,3-c]pyridine, a derivative of thieno[2,3-c]pyridine, is a small molecule that primarily targets proteins that interact with glycosaminoglycans (GAGs), particularly heparan sulfate . These proteins play crucial roles in various biological processes, including cell signaling, inflammation, and disease progression .
Mode of Action
The compound binds directly to heparin, a type of GAG . This binding inhibits the interaction of leukocytes with endothelial cells under shear flow, a critical step in the inflammatory response . By blocking this interaction, this compound disrupts the recruitment of leukocytes to sites of inflammation .
Biochemical Pathways
The action of this compound affects multiple biochemical pathways. It interferes with the normal function of heparan sulfate, a key component of the extracellular matrix and cell surface that interacts with a variety of protein ligands . This disruption can impact numerous signaling pathways, leading to downstream effects on cellular function and disease progression .
Pharmacokinetics
Its molecular weight of 18019 g/mol suggests that it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The inhibition of protein-GAG interactions by this compound has significant molecular and cellular effects. It reduces inflammation in animal models of delayed-type hypersensitivity (DTH), TNBS-induced colitis, and experimental autoimmune encephalomyelitis (EAE) . These findings suggest that the compound could have potential therapeutic applications in the treatment of inflammatory and autoimmune diseases .
Biochemical Analysis
Biochemical Properties
3-Nitrothieno[2,3-c]pyridine plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with phospholipase C (PLC) isoforms, which are crucial for regulating cellular growth functions . The interaction between this compound and PLC isoforms leads to the inhibition of these enzymes, thereby affecting various cellular processes. Additionally, this compound has been found to interact with kinase proteins, serving as a potential starting point for the development of kinase inhibitors .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In breast cancer cell lines, this compound induces G2/M growth inhibition and cell cycle arrest in the G2 phase . It also causes membrane blebbing and the formation of multinucleated cells, indicating its impact on cell morphology. Furthermore, this compound influences cell signaling pathways by interacting with PLC isoforms, which in turn affect the dynamics of tubulin-β . This interaction leads to changes in gene expression and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to PLC isoforms, inhibiting their activity and leading to downstream effects on cellular processes . Additionally, this compound interacts with kinase proteins, forming hydrogen bonds with the hinge region of these proteins . This binding interaction results in enzyme inhibition or activation, ultimately affecting gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, including prolonged cell cycle arrest and changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antinociceptive and anti-inflammatory activities . At higher doses, this compound may cause toxic or adverse effects, including sedation and reduced cellular viability . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biodegradation by soil bacteria, which utilize it as a carbon and nitrogen source . This metabolic process involves the conversion of this compound into intermediate compounds, which are further metabolized by specific enzymes . The effects of this compound on metabolic flux and metabolite levels are significant, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by these interactions, affecting its bioavailability and activity . Studies have shown that this compound can be effectively transported across cellular membranes, allowing it to reach its target sites within cells .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization is essential for this compound to exert its effects on cellular processes, including enzyme inhibition and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitrothieno[2,3-c]pyridine typically involves the nitration of thieno[2,3-c]pyridine. One common method is the reaction of thieno[2,3-c]pyridine with nitric acid in the presence of sulfuric acid, which acts as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Nitrothieno[2,3-c]pyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 3-Aminothieno[2,3-c]pyridine.
Substitution: Various substituted thieno[2,3-c]pyridine derivatives.
Oxidation: Oxidized thieno[2,3-c]pyridine derivatives.
Scientific Research Applications
3-Nitrothieno[2,3-c]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a core structure in the development of kinase inhibitors and other therapeutic agents.
Biological Studies: The compound is used in the study of enzyme inhibition and protein interactions.
Industrial Applications: It is employed in the synthesis of advanced materials and as an intermediate in the production of various chemicals.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-c]pyridine: Lacks the nitro group but shares the core structure.
3-Aminothieno[2,3-c]pyridine: The reduced form of 3-Nitrothieno[2,3-c]pyridine.
Thieno[2,3-b]pyridine: A structural isomer with different biological properties.
Uniqueness
This compound is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. This functional group allows for further chemical modifications and enhances the compound’s potential as a versatile building block in drug discovery .
Properties
IUPAC Name |
3-nitrothieno[2,3-c]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2S/c10-9(11)6-4-12-7-3-8-2-1-5(6)7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZBARRPAGIDRLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=CS2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50345099 | |
Record name | 3-Nitrothieno[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50345099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28783-28-0 | |
Record name | 3-Nitrothieno[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50345099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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